1-[(2-FLUOROPHENYL)METHYL]-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE
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Overview
Description
1-[(2-FLUOROPHENYL)METHYL]-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a tetrahydroquinoline moiety, and a naphthyridinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of the fluorophenylmethyl intermediate, followed by the formation of the tetrahydroquinoline derivative. The final step involves the coupling of these intermediates with the naphthyridinone core under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2-FLUOROPHENYL)METHYL]-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the fluorophenyl group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-[(2-FLUOROPHENYL)METHYL]-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-CHLOROPHENYL)METHYL]-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE
- 1-[(2-BROMOPHENYL)METHYL]-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE
Uniqueness
The presence of the fluorophenyl group in 1-[(2-FLUOROPHENYL)METHYL]-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE imparts unique chemical properties, such as increased stability and potential biological activity. This distinguishes it from similar compounds with different halogen substituents.
Properties
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-[(2-fluorophenyl)methyl]-1,8-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c26-21-11-3-1-8-19(21)16-29-23-18(9-5-13-27-23)15-20(25(29)31)24(30)28-14-6-10-17-7-2-4-12-22(17)28/h1-5,7-9,11-13,15H,6,10,14,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINPEKVKOIJALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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